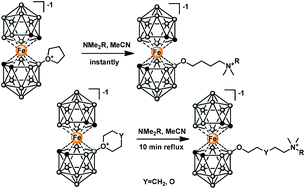Synthesis and the structure of 8-tetrahydrofuronium and 8-tetrahydropyronium derivatives of iron bis(dicarbollide)(-I) and their cleavage reactions†‡
Dalton Transactions Pub Date: 2014-11-19 DOI: 10.1039/C4DT03015J
Abstract
8-Tetrahydrofuronium and 8-tetrahydropyronium derivatives of iron bis(dicarbollide)(-I) were synthesized. Their reactions of ring cleavage by MeOH, N3−, amines and 1,2-bis(diphenylphosphino)ethane were investigated. 8-Tetrahydrofuronium iron bis(dicarbollide)(-I) was found to be more active in these reactions in comparison with 8-tetrahydropyronium and 8-dioxonium species, respectively. The first conjugates of iron bis(1,2-dicarbollide)(-I) with 2′-deoxyadenosine modified via the C-8 position of the purine base were synthesized. Reactions of these oxonium compounds with 1,2-bis(diphenylphosphino)ethane (dppe) led to zwitter-ionic monophosphonium salts. One of these compounds has given rise to a novel ferracarborane/cobaltacarborane hybrid complex.


Recommended Literature
- [1] Front cover
- [2] Synthesis and structure of the organometallic MFe2(µ3-S)2 clusters (M = Mo or Fe)
- [3] Facile one-pot synthesis of heterostructure SnO2/ZnO photocatalyst for enhanced photocatalytic degradation of organic dye†
- [4] Parliamentary notes. House of Commons. July 4
- [5] Formation of insoluble perylenetetracarboxylic diimide films by electro- or photo-crosslinking of pyrrole units†
- [6] Back cover
- [7] Catalysis by cobalto-cyano complexes in non-aqueous solvents
- [8] The use of ion mobility mass spectrometry to assist protein design: a case study on zinc finger fold versus coiled coil interactions†
- [9] Reaction engineering and kinetics of algae conversion to biofuels and chemicals via pyrolysis and hydrothermal liquefaction
- [10] Correction: Growth and characterization of piezoelectric benzil single crystals and its application in microstrip patch antenna










